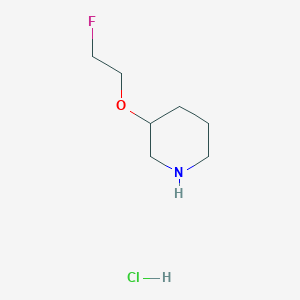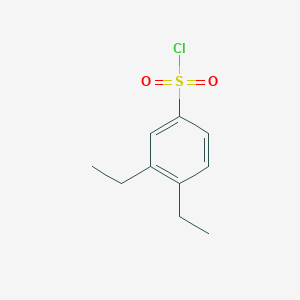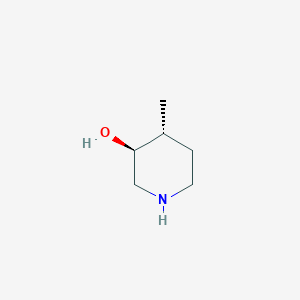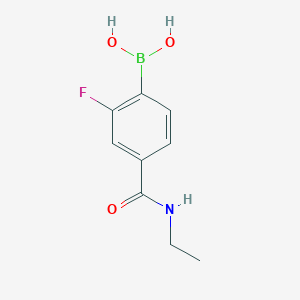
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid
Übersicht
Beschreibung
Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acids can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Phenylboronic acids can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
Phenylboronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . The melting point of a similar compound, 2-Fluoro-4-methoxycarbonylphenylboronic acid, is between 127.0°C to 129.0°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid: has been utilized in the development of phenylboronic-acid-based functional chemical materials for fluorescence imaging. These materials are designed to enhance cellular uptake and actively target cancer cells and tumors by binding to glycans on the surface of cancer cells . This application is significant in cancer diagnosis and tumor targeting, providing a method with better specificity and sensitivity compared to other imaging technologies.
Tumor Therapy
The compound plays a role in tumor therapy by being part of PBA-based functional chemical materials. These materials are used in various therapeutic approaches, including chemotherapy, gene therapy, phototherapy, and immunotherapy . The ability of PBA to improve cancer cell imaging and treatment efficacy makes it a valuable component in the fight against cancer.
Drug Delivery Systems
In the realm of drug delivery, 2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid can be chemically modified to create PBA-functionalized drug loading systems. These systems achieve controlled release of drugs and tumor targeting in pH-specific environments, which is crucial for minimizing side effects and enhancing treatment efficacy .
Boronate Affinity Materials (BAMs)
The compound is integral in the synthesis of highly selective BAMs. These materials are increasingly important in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of BAMs is critical for reducing non-specific adsorption, which is a common shortcoming in current BAMs, especially organic ones .
Organic Synthesis
2-Fluoro-4-(N-ethylaminocarbonyl)phenylboronic acid: is a versatile reagent in organic synthesis. It is used in coupling reactions with various reactants, contributing to the synthesis of novel biologically active compounds and materials .
Medicinal Chemistry
In medicinal chemistry, the compound’s unique properties allow for its application in the design and synthesis of new drugs. Its role in creating compounds with potential therapeutic effects is an area of ongoing research and development.
Material Science
Lastly, in material science, the compound’s characteristics enable the development of new materials with specific functions. These materials can be applied in various fields, including electronics, coatings, and nanotechnology.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(ethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOYQNEOOWSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205765 | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-29-9 | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



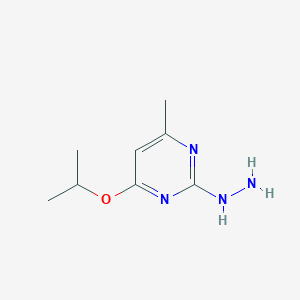

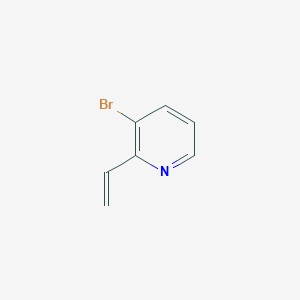
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
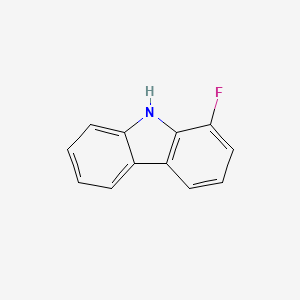
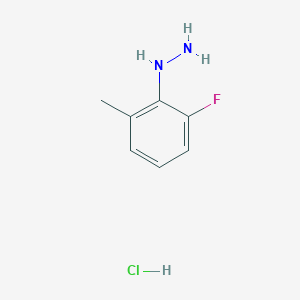

![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)



